molecular formula C22H17N3O2 B1165805 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol CAS No. 106556-36-9

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

Cat. No.: B1165805
CAS No.: 106556-36-9
M. Wt: 355.4
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Description

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is a chemical compound known for its unique structure and properties. It belongs to the class of triazine compounds, which are characterized by a triazine ring, a six-membered ring containing three nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol typically involves the nucleophilic substitution of cyanuric chloride with appropriate phenolic compounds. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . The reaction is usually carried out under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced equipment and strict quality control measures are essential to maintain the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol is unique due to its methoxy group, which imparts specific chemical and physical properties. This makes it particularly effective as a UV absorber and stabilizer in various applications .

Properties

IUPAC Name

2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-17-12-13-18(19(26)14-17)22-24-20(15-8-4-2-5-9-15)23-21(25-22)16-10-6-3-7-11-16/h2-14,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUINYPIVWRZHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888827
Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106556-36-9
Record name 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine
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URL https://commonchemistry.cas.org/detail?cas_rn=106556-36-9
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Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
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Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
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Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why does M-OH-P exhibit phosphorescence after UV irradiation, and how does this relate to its structure?

A1: M-OH-P belongs to the 2-(2-hydroxyphenyl)-4,6-diaryl-1,3,5-triazines (HPTs) family. These compounds can exist in two forms: a "closed" form stabilized by an intramolecular hydrogen bond (IMHB) and an "open" form where the IMHB is broken. [, ] Only the open form of M-OH-P exhibits phosphorescence in polar solvents at low temperatures. UV irradiation shifts the equilibrium towards the open form by disrupting the IMHB, leading to an increase in phosphorescence intensity. [, ] Replacing the hydrogen of the hydroxyl group with a methyl group, as in the methoxy derivative (MPT), mimics the open form and results in constant phosphorescence regardless of irradiation. [, ]

Q2: How does the equilibrium between the open and closed forms of M-OH-P behave under constant UV irradiation?

A2: Under constant UV irradiation (333 nm), the equilibrium between the open and closed forms of M-OH-P stabilizes with approximately 5% of the molecules existing in the open form. [] This suggests that while UV irradiation promotes IMHB breakage and formation of the phosphorescent open form, the closed form remains predominant under these specific conditions.

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